

An In-depth Technical Guide to (R)-Thionisoxetine Hydrochloride

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Compound of Interest		
Compound Name:	(R)-Thionisoxetine hydrochloride	
Cat. No.:	B1662573	Get Quote

This technical guide provides a comprehensive overview of **(R)-Thionisoxetine hydrochloride**, a potent and selective norepinephrine reuptake inhibitor (NRI). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacological actions, and relevant experimental protocols.

Chemical and Physical Properties

While a specific CAS number for **(R)-Thionisoxetine hydrochloride** is not readily available in public databases, the CAS number for the racemic mixture, Thionisoxetine, is recorded as 155273-01-1 and 163059-33-4.[1][2] The properties of the (R)-enantiomer hydrochloride salt are detailed below.



Property	Value	Source
IUPAC Name	(3R)-N-methyl-3-phenyl-3-[2- (methylsulfanyl)phenoxy]propa n-1-amine hydrochloride	Inferred
Molecular Formula	C17H22CINOS	Inferred
Molecular Weight	323.88 g/mol	Inferred
Appearance	White to off-white solid	Inferred
Solubility	Soluble in water, ethanol, and DMSO	Inferred from similar compounds[3][4]
Melting Point	Not available	

Table 1: Physicochemical Properties of **(R)-Thionisoxetine Hydrochloride**.

Pharmacological Profile

(R)-Thionisoxetine is a highly potent and selective inhibitor of the norepinephrine transporter (NET). Its pharmacological activity has been characterized in both in vitro and in vivo studies.

Mechanism of Action

(R)-Thionisoxetine selectively binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of (R)-Thionisoxetine for the norepinephrine transporter.



Parameter	Value	Species	Assay
Ki (NET)	0.20 nM	Rat	[³H]-nisoxetine binding
Selectivity	~70-fold more potent for NE uptake vs. 5- HT uptake	Rat	[³H]-NE and [³H]-5HT uptake

Table 2: In Vitro Pharmacological Data for (R)-Thionisoxetine.

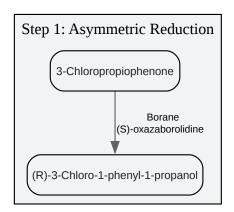
Experimental Protocols

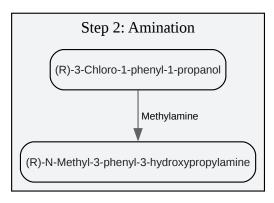
This section provides detailed methodologies for the synthesis of **(R)-Thionisoxetine hydrochloride** and key pharmacological assays.

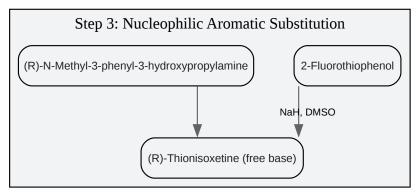
Synthesis of (R)-Thionisoxetine Hydrochloride

A specific, publicly available synthesis protocol for **(R)-Thionisoxetine hydrochloride** is not available. However, a plausible synthetic route can be derived from the synthesis of structurally similar compounds, such as Atomoxetine. The following is a proposed multi-step synthesis.









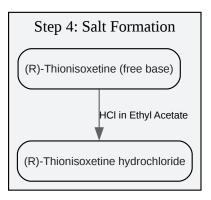


Figure 1: Proposed Synthesis Workflow for **(R)-Thionisoxetine Hydrochloride**.



Detailed Protocol:

- Asymmetric Reduction: 3-Chloropropiophenone is asymmetrically reduced using borane in the presence of a catalytic amount of (S)-oxazaborolidine in an appropriate solvent like tetrahydrofuran (THF) to yield (R)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess.
- Amination: The resulting chiral alcohol is then reacted with methylamine to substitute the chlorine atom and introduce the methylamino group, yielding (R)-N-methyl-3-phenyl-3hydroxypropylamine.
- Nucleophilic Aromatic Substitution: The hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine is then coupled with 2-fluorothiophenol via a nucleophilic aromatic substitution reaction, likely facilitated by a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), to form the free base of (R)-Thionisoxetine.
- Salt Formation: Finally, the free base is dissolved in a suitable solvent like ethyl acetate and treated with a solution of hydrochloric acid to precipitate **(R)-Thionisoxetine hydrochloride**. The resulting solid can be purified by recrystallization.

Norepinephrine Transporter (NET) Binding Assay

This in vitro assay determines the binding affinity of **(R)-Thionisoxetine hydrochloride** for the norepinephrine transporter.



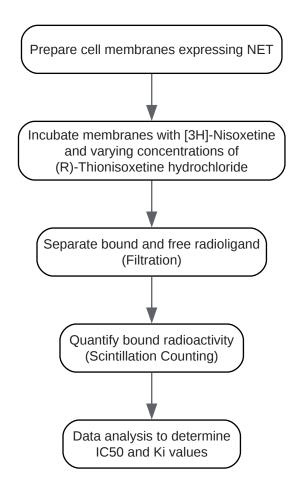


Figure 2: Workflow for Norepinephrine Transporter Binding Assay.

Materials:

- Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293 or CHO cells).
- Radioligand: [3H]-Nisoxetine.
- Test compound: (R)-Thionisoxetine hydrochloride.
- Reference compound: Desipramine.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- · Wash buffer (ice-cold assay buffer).



- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Nisoxetine and varying concentrations of (R)-Thionisoxetine hydrochloride. Include wells
 for total binding (no competitor) and non-specific binding (excess of a known NET inhibitor
 like desipramine).
- Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **(R)-Thionisoxetine hydrochloride** that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Norepinephrine Uptake Assay

This assay measures the functional ability of **(R)-Thionisoxetine hydrochloride** to inhibit the uptake of norepinephrine into presynaptic nerve terminals.



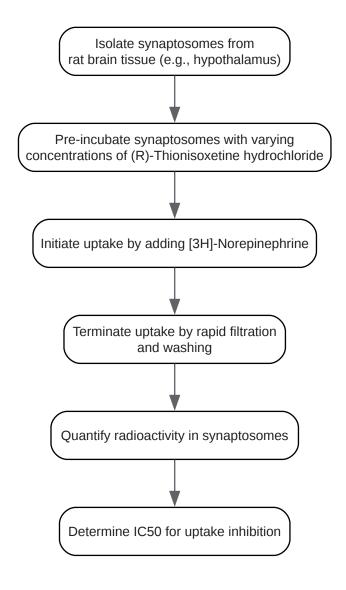


Figure 3: Workflow for Synaptosomal Norepinephrine Uptake Assay.

Materials:

- Freshly prepared synaptosomes from a relevant brain region (e.g., rat hypothalamus or cortex).
- Radiolabeled substrate: [3H]-Norepinephrine.
- Test compound: (R)-Thionisoxetine hydrochloride.
- · Krebs-Ringer buffer.



- Glass fiber filters.
- · Scintillation cocktail and counter.

Procedure:

- Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.
- Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Thionisoxetine hydrochloride.
- Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]-Norepinephrine.
- Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- Quantification: Measure the radioactivity retained on the filters, which represents the amount of [3H]-Norepinephrine taken up by the synaptosomes.
- Data Analysis: Determine the IC₅₀ value for the inhibition of norepinephrine uptake.

In Vivo Microdialysis

This technique allows for the measurement of extracellular norepinephrine levels in the brain of a living animal following administration of **(R)-Thionisoxetine hydrochloride**.



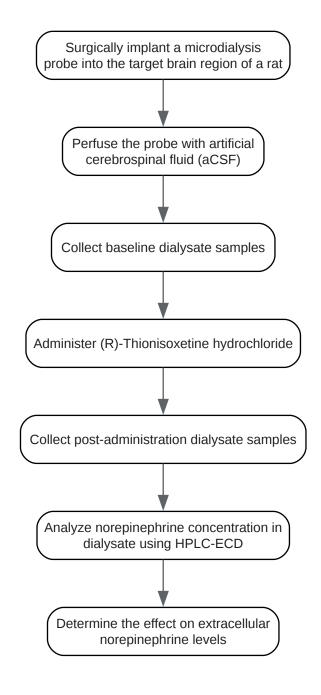


Figure 4: Workflow for In Vivo Microdialysis.

Procedure:

• Surgery: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or hypothalamus).



- Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
- Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular norepinephrine levels.
- Drug Administration: Administer **(R)-Thionisoxetine hydrochloride** (e.g., via intraperitoneal injection).
- Sample Collection: Continue to collect dialysate samples to monitor changes in extracellular norepinephrine concentrations over time.
- Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]

Signaling Pathway

(R)-Thionisoxetine hydrochloride exerts its effect by modulating the noradrenergic signaling pathway.



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Figure 5: Noradrenergic Synapse and the Site of Action of **(R)-Thionisoxetine Hydrochloride**.

This diagram illustrates the key steps in noradrenergic neurotransmission. Tyrosine is converted to norepinephrine in the presynaptic neuron and stored in vesicles. Upon neuronal firing, norepinephrine is released into the synaptic cleft, where it can bind to adrenergic



receptors on the postsynaptic neuron, leading to downstream signaling. The action of norepinephrine is terminated primarily by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). **(R)-Thionisoxetine hydrochloride** acts by blocking this transporter, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft.

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